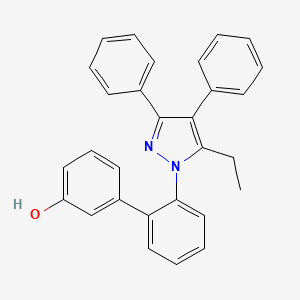

2'-(5-Ethyl-3,4-diphenyl-pyrazol-1-YL)-biphenyl-3-OL

Cat. No. B8270932

M. Wt: 416.5 g/mol

InChI Key: LNAMHROPPVZCBA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07300639B2

Procedure details

The reaction of Example 1 (reaction scale: 10 mmol of bromophenyl pyrazole) was conducted with 0.5 mole % of Pd2(dba)3. After the reaction was judged to be essentially complete, 5N aqueous HCl (1.25 mL/g of bromophenyl pyrazole starting material) was added followed by THF (12.5 mL/g) and water (2.5 mL/g). The mixture was heated to 50° C. to dissolve the precipitates, then cooled to 25° C. and filtered twice through a Darco zeta pad. To the filtrate was added TMT (5 mol %). The mixture was stirred at ambient temperature for 14 h and filtered again four times through the same Darco zeta pad employed in the previous filtration. The THF was removed by evaporation, and water (2.5 mL/g) and ethanol (2.5 mL/g) were added to precipitate the product, affording 2′-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1′]-biphenyl-3-ol containing 146 ppm of palladium.

Name

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:3](C2C=CC=CC=2)=[N:4][NH:5][CH:6]=1.C1C=C[C:16](/[CH:19]=[CH:20]/[C:21](/[CH:23]=[CH:24]/[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=O)=[CH:17][CH:18]=1.C1C=C[C:34](/[CH:37]=[CH:38]/[C:39](/[CH:41]=[CH:42]/[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)=[O:40])=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd:67].[Pd].Cl.C1COCC1>O>[CH2:2]([C:3]1[N:4]([C:48]2[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=2[C:42]2[CH:34]=[CH:37][CH:38]=[C:39]([OH:40])[CH:41]=2)[N:5]=[C:24]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:23]=1[C:21]1[CH:18]=[CH:17][CH:16]=[CH:19][CH:20]=1)[CH3:6].[Pd:67] |f:1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NNC1)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at ambient temperature for 14 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the precipitates

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 25° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered twice through a Darco zeta pad

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the filtrate was added TMT (5 mol %)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered again four times through the same Darco zeta pad

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

employed in the previous filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The THF was removed by evaporation, and water (2.5 mL/g) and ethanol (2.5 mL/g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the product

|

Outcomes

Product

Details

Reaction Time |

14 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C1=C(C(=NN1C1=C(C=CC=C1)C1=CC(=CC=C1)O)C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Pd]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |